Berzosertib (VE-822, VX-970, M6620) is a highly potent, selective, and processable ataxia telangiectasia and Rad3-related (ATR) kinase inhibitor (CAS: 1232416-25-9). As a cornerstone compound in DNA damage response (DDR) research, it is primarily procured for its exceptional biochemical affinity (Ki < 0.2 nM) and its validated translation from in vitro cellular assays to in vivo xenograft models . Unlike earlier generation ATR inhibitors, Berzosertib offers an optimized pharmacokinetic profile and established formulation protocols, making it a critical baseline material for investigating synthetic lethality in ATM- or p53-deficient cancers and evaluating synergistic responses with standard genotoxic agents.
Substituting Berzosertib with its predecessor VE-821 or parallel in-class agents introduces significant workflow and data reproducibility risks. VE-821, while structurally related, exhibits substantially lower target affinity and possesses poor in vivo bioavailability, restricting its utility strictly to in vitro applications. Conversely, substituting with pan-PIKK inhibitors like Dactolisib (BEZ235) compromises pathway isolation due to extensive cross-reactivity . Furthermore, Berzosertib requires specific, validated vehicle formulations (e.g., PEG300/Tween-80/Saline mixtures) to maintain solubility and stability in animal models; utilizing generic analogs without established in vivo processability data often leads to precipitation, inconsistent dosing, and failed translational studies.
Berzosertib demonstrates a profound improvement in target binding affinity compared to its direct predecessor, VE-821. In cell-free biochemical assays, Berzosertib achieves an inhibition constant (Ki) of less than 0.2 nM against ATR, whereas VE-821 exhibits a Ki of 13 nM. This represents a greater than 65-fold increase in potency. This quantitative advantage allows researchers to utilize significantly lower concentrations in cellular assays, thereby minimizing the risk of off-target effects and conserving high-value material across extensive screening campaigns.
| Evidence Dimension | Biochemical ATR Inhibition (Ki) |
| Target Compound Data | < 0.2 nM |
| Comparator Or Baseline | VE-821 (13 nM) |
| Quantified Difference | >65-fold higher binding affinity |
| Conditions | Cell-free biochemical kinase assay |
Procuring the higher-affinity Berzosertib enables lower dosing regimens, reducing the likelihood of off-target toxicity and ensuring more reliable pathway-specific data.
A critical procurement differentiator for Berzosertib is its validated processability for in vivo applications, overcoming the primary limitation of VE-821. While VE-821 is restricted to in vitro use due to poor pharmacokinetics and solubility, Berzosertib can be reliably formulated in standard laboratory vehicles. Established protocols demonstrate high solubility and stability when formulated in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or in 10% Vitamin E TPGS for oral gavage. This formulation compatibility ensures consistent systemic delivery and reproducible exposure in murine xenograft models.
| Evidence Dimension | In Vivo Formulation Compatibility |
| Target Compound Data | Soluble and stable in standard in vivo vehicles (e.g., 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) |
| Comparator Or Baseline | VE-821 (Restricted to in vitro applications) |
| Quantified Difference | Enables transition from in vitro to in vivo dosing |
| Conditions | Murine xenograft models (e.g., PDAC) |
Buyers conducting translational animal research must procure Berzosertib over VE-821 to ensure successful formulation and systemic delivery without compound precipitation.
Berzosertib provides exceptional selectivity within the PIKK family, which is crucial for isolating ATR-dependent phenotypes. It exhibits an inhibition constant (Ki) of 34 nM for ATM and >4 µM for DNA-PK, translating to >100-fold and >10,000-fold selectivity for ATR (Ki < 0.2 nM), respectively [1]. In contrast, broad-spectrum PIKK inhibitors like Dactolisib (BEZ235) potently inhibit PI3K, mTOR, and ATR simultaneously (ATR IC50 = 21 nM). This strict selectivity profile ensures that Berzosertib does not inadvertently suppress parallel DNA repair or survival pathways, which would confound experimental results.
| Evidence Dimension | Selectivity over DNA-PK and ATM |
| Target Compound Data | ATR Ki < 0.2 nM; DNA-PK Ki > 4 µM |
| Comparator Or Baseline | Dactolisib (BEZ235) (Pan-PIKK/mTOR inhibitor) |
| Quantified Difference | >10,000-fold selectivity over DNA-PK |
| Conditions | Kinase profiling assays |
Procuring a highly selective inhibitor like Berzosertib is mandatory for researchers who need to isolate ATR-specific mechanisms without confounding interference from ATM or DNA-PK suppression.
Due to its validated in vivo formulation compatibility (e.g., in PEG300/Tween-80 mixtures), Berzosertib is the preferred ATR inhibitor for murine xenograft studies. It is extensively procured for PDAC models to evaluate tumor growth delay when combined with radiation or gemcitabine, where earlier generation compounds like VE-821 fail due to poor bioavailability .
Berzosertib's extreme selectivity for ATR over ATM and DNA-PK makes it an ideal baseline reagent for synthetic lethality assays. Researchers procure this compound to selectively target the vulnerabilities of ATM-deficient or p53-mutant cancer models without confounding the results through off-target PIKK family inhibition [1].
As a highly characterized, clinical-stage ATR inhibitor with a Ki < 0.2 nM, Berzosertib serves as an essential positive control and benchmark in medicinal chemistry workflows. It is routinely used to evaluate the relative potency, selectivity, and pharmacokinetic improvements of next-generation ATR inhibitors and combination therapies [2].